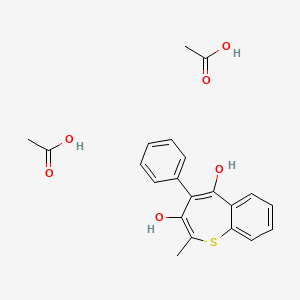
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol is an organic compound that belongs to the class of benzothiepines. Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring. This compound is characterized by the presence of acetic acid, a methyl group, a phenyl group, and two hydroxyl groups attached to the benzothiepine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepine ring. The introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The hydroxyl groups are often introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyl-1-benzothiepine: Lacks the hydroxyl groups present in acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol.
4-phenyl-1-benzothiepine-3,5-diol: Lacks the methyl group present in this compound.
2-methyl-1-benzothiepine-3,5-diol: Lacks the phenyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
72262-58-9 |
|---|---|
Molecular Formula |
C21H22O6S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol |
InChI |
InChI=1S/C17H14O2S.2C2H4O2/c1-11-16(18)15(12-7-3-2-4-8-12)17(19)13-9-5-6-10-14(13)20-11;2*1-2(3)4/h2-10,18-19H,1H3;2*1H3,(H,3,4) |
InChI Key |
WYCBLGNZPAIREG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C2S1)O)C3=CC=CC=C3)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






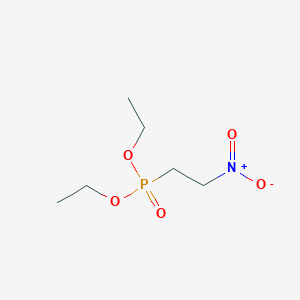
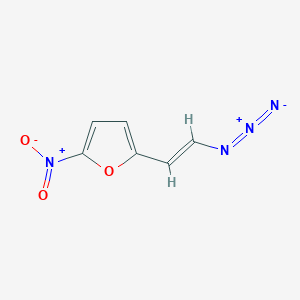




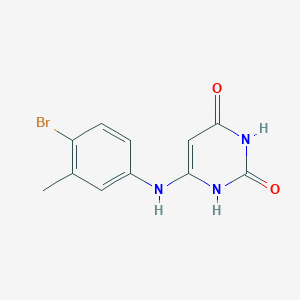
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
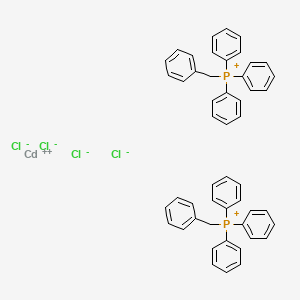
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
